1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety linked to a dichlorophenyl group through a thiourea linkage, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-benzodioxole and 2,4-dichlorophenyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions.
Synthetic Route: The primary synthetic route involves the nucleophilic addition of the amine group of 1,3-benzodioxole to the isothiocyanate group of 2,4-dichlorophenyl isothiocyanate, forming the thiourea linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or dichlorophenyl moieties are replaced with other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis of the thiourea linkage can occur under acidic or basic conditions, leading to the formation of corresponding amines and isothiocyanates.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: This compound lacks the dichlorophenyl group, which may result in different chemical and biological properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: The presence of a single chlorine atom instead of two may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dimethylphenyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-2-3-12(11(17)6-10)19-15(22)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRBPCQYQMGULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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